molecular formula C20H12FN3O3 B5362373 (2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile

(2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile

Cat. No.: B5362373
M. Wt: 361.3 g/mol
InChI Key: WWJAWWOQLPXLSE-YBEGLDIGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is a complex organic compound characterized by the presence of fluorine, nitro, and nitrile functional groups

Properties

IUPAC Name

(E)-2-(3-fluorophenyl)-3-[4-(5-nitropyridin-2-yl)oxyphenyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O3/c21-17-3-1-2-15(11-17)16(12-22)10-14-4-7-19(8-5-14)27-20-9-6-18(13-23-20)24(25)26/h1-11,13H/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJAWWOQLPXLSE-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(=CC2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)F)/C(=C\C2=CC=C(C=C2)OC3=NC=C(C=C3)[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 4-[(5-nitropyridin-2-yl)oxy]benzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The nitrile group can be reduced to an amine using reagents such as lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Lithium aluminum hydride, ethanol.

    Substitution: Nucleophiles like sodium methoxide, dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of amines.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted derivatives.

Scientific Research Applications

(2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine atoms.

    3-Methoxytyramine hydrochloride: A dopamine-related compound with similar structural features.

Uniqueness

(2E)-2-(3-fluorophenyl)-3-{4-[(5-nitropyridin-2-yl)oxy]phenyl}prop-2-enenitrile is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.